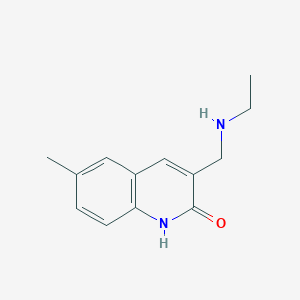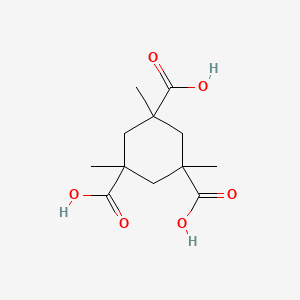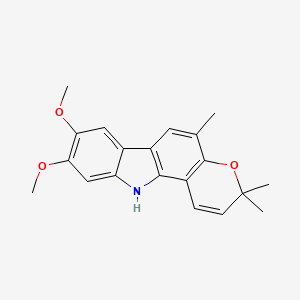
Glisoflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glisoflavanone, also known as tetrapterol g, belongs to the class of organic compounds known as 3'-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 3'-position. Glisoflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, glisoflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, glisoflavanone can be found in herbs and spices. This makes glisoflavanone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Isolation and Structural Analysis
- Glisoflavanone, along with other minor flavonoids like licofuranocoumarin and isotrifoliol, has been isolated from licorice, specifically from the underground part of Glycyrrhiza uralensis. These compounds were structurally identified based on spectroscopic data, revealing skeletons of 3-arylcoumarin, coumestan, and isoflavanone respectively (Hatano et al., 2000).
Potential in Enhancing Riboflavin Production
- Though not directly linked to Glisoflavanone, studies on metabolic engineering strategies for enhancing riboflavin production in Bacillus subtilis indicate a complex interaction within microbial biosynthesis processes that could be relevant for compounds like Glisoflavanone. These strategies include modifications in gene expression and pathway optimization to increase yield, reflecting the potential of metabolic engineering in the production and study of compounds like Glisoflavanone (You et al., 2021).
Discovery and Identification in Traditional Chinese Medicine
- Glisoflavanone was identified as a potential anti-inflammatory constituent in traditional Chinese medicine. Using a novel approach integrating activity index, LC-MS, and NMR, researchers discovered and validated Glisoflavanone, among other compounds, for their significant inhibitory effects against NO production in an LPS-induced RAW 264.7 cell model (Wang et al., 2016).
properties
Product Name |
Glisoflavanone |
|---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3 |
InChI Key |
RIWDYFGEQJAMKI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
synonyms |
glisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



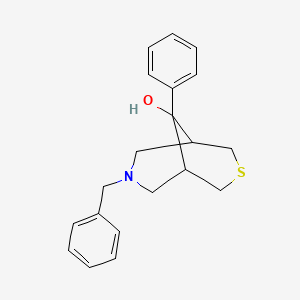
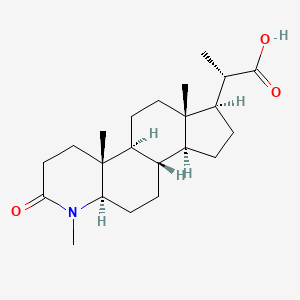

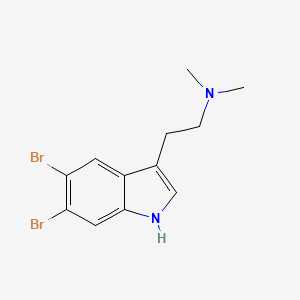
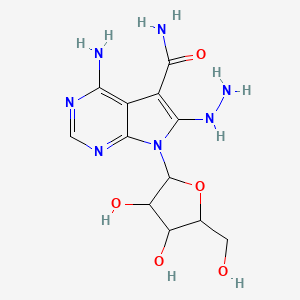

![1,2-Bis(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethane](/img/structure/B1220413.png)
![2-[5-[(2,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1220416.png)
